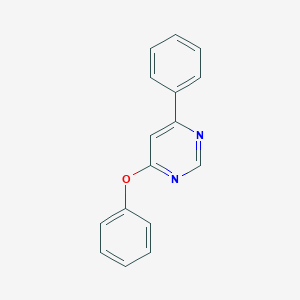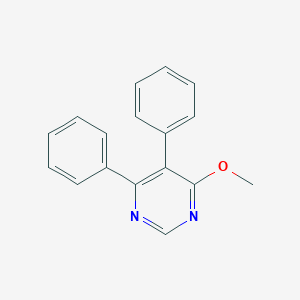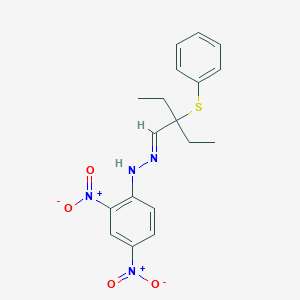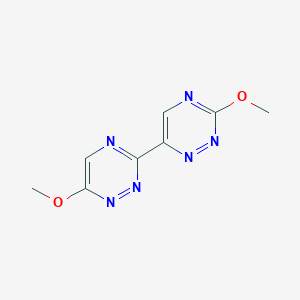![molecular formula C22H18N4O4 B372963 5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone CAS No. 201536-05-2](/img/structure/B372963.png)
5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) was used as a building block to construct copolymers with a quaterthiophene unit .Molecular Structure Analysis
The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels of ca. −3.5 eV, compared to the polymers based on the well-known pyrrolo[3,4-c]pyrrole-1,4(2H,5H)dione (1,4-DPP) isomeric structure .Chemical Reactions Analysis
The synthesis of these compounds involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis
The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels of ca. −3.5 eV . These polymers exhibited promising p-channel charge transport performance with hole mobility up to 0.013 cm^2 V^−1 s^−1 in organic thin film transistors .Applications De Recherche Scientifique
Pharmaceutical Research
The structural complexity of this compound, with multiple nitrogen atoms and aromatic rings, indicates a high potential for biological activity. Pyrrolopyridine derivatives, a related class of compounds, have been extensively studied for their pharmacological properties . They have shown promise as analgesic and sedative agents, and have been investigated for treating diseases of the nervous and immune systems. Given the structural similarities, the compound may also exhibit a broad spectrum of pharmacological activities, including antidiabetic , antimycobacterial , antiviral , and antitumor properties.
Material Science
In the field of material science, heterocyclic compounds like the one being analyzed are often used as building blocks for semiconducting materials . They can be utilized in the synthesis of oligomers and polymers with promising applications in organic field-effect transistors (OFETs) , organic light-emitting diodes (OLEDs) , and organic photovoltaics (OPVs) . The compound’s ability to form stable π-conjugated systems could be exploited to develop materials with high charge-carrier mobility.
Catalysis
The presence of multiple nitrogen atoms in the compound’s structure suggests potential use as a ligand in catalytic systems. It could be employed to modulate the activity of metal catalysts in various chemical reactions, including cross-coupling reactions, which are pivotal in creating complex organic molecules . The compound could enhance the efficiency and selectivity of such reactions, making it valuable for research in synthetic chemistry.
Phosphatase Inhibition
Pyrrolopyrazole derivatives have been reported to exhibit activity as phosphatase inhibitors . This suggests that the compound could be explored for its potential to regulate phosphatase enzymes, which play crucial roles in cellular signaling pathways. Such inhibitors are valuable for research into diseases like cancer and neurodegenerative disorders.
Mécanisme D'action
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the biological activities of pyrrolopyrazine derivatives can be influenced by various factors, suggesting that environmental factors may also play a role .
Propriétés
IUPAC Name |
7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-19-13-15(11-7-3-1-4-8-11)25-18-14(20(28)24-22(18)30)16(12-9-5-2-6-10-12)26(25)17(13)21(29)23-19/h1-10,13-18H,(H,23,27,29)(H,24,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOMYWGKPKIJLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)N4N2C5C(C4C6=CC=CC=C6)C(=O)NC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-Chlorodibenzo[f,h]pyrido[2,3-b]quinoxaline](/img/structure/B372887.png)


![1,5-Dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B372892.png)
![3-[(5-Bromopyridin-2-yl)carbonyl]dihydrofuran-2(3h)-one](/img/structure/B372893.png)



![ethyl N-(ethoxycarbonylamino)-N-[5-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-4-(methylamino)-1-[2-(methylamino)-2-oxoethyl]-2,6-dioxopyrimidin-5-yl]carbamate](/img/structure/B372900.png)
![6-chloro-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B372901.png)

